molecular formula C14H9NO2 B3050873 1-Nitro-3-(phenylethynyl)benzene CAS No. 29338-47-4

1-Nitro-3-(phenylethynyl)benzene

Cat. No.: B3050873
CAS No.: 29338-47-4
M. Wt: 223.23 g/mol
InChI Key: WIDIJEWZZQPARQ-UHFFFAOYSA-N
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Description

1-Nitro-3-(phenylethynyl)benzene is an aromatic compound with the molecular formula C14H9NO2 It features a nitro group (-NO2) and a phenylethynyl group (-C≡C-Ph) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-3-(phenylethynyl)benzene can be synthesized through a multi-step process involving the nitration of 3-(phenylethynyl)benzene. The nitration reaction typically involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic nitration and subsequent purification steps are applicable. Industrial production would likely involve large-scale nitration reactors, followed by purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-3-(phenylethynyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron (Fe) or tin (Sn) with hydrochloric acid (HCl).

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of catalysts like FeCl3 or AlCl3.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Reduction: 1-Amino-3-(phenylethynyl)benzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized derivatives of the phenylethynyl group.

Scientific Research Applications

1-Nitro-3-(phenylethynyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-3-(phenylethynyl)benzene is primarily influenced by its functional groups:

The molecular targets and pathways involved in its biological activities would depend on the specific derivatives and their interactions with biological systems.

Comparison with Similar Compounds

1-Nitro-3-(phenylethynyl)benzene can be compared with other nitro-substituted aromatic compounds and phenylethynyl derivatives:

    Similar Compounds:

Uniqueness:

Properties

IUPAC Name

1-nitro-3-(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDIJEWZZQPARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355419
Record name STK331085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29338-47-4
Record name STK331085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Example 1 was repeated except phenylacetylene ##STR9## was employed as the sole alkyne (25 mmols); the amount of CuI was increased to 0.25 mmol; and the reaction temperature was increased to 56° C. After 24 hours, the bromonitrobenzene was totally converted, giving an 84% yield of phenyl-3-nitrophenylacetylene ##STR10## Example 16 shows that it is not predictable (when Ex. 16 is compared with Exs. 13-15) which charge stocks will react with which halogenated arenes.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
alkyne
Quantity
25 mmol
Type
reactant
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0 (± 1) mol
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reactant
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Name
CuI
Quantity
0 (± 1) mol
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catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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